17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate involves several steps. One common method includes the use of acetone as a solvent and p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the desired stereoselectivity and yield. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize efficiency and purity.
Analyse Chemischer Reaktionen
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying steroid synthesis and reactivity. In biology, it is used to investigate the effects of synthetic steroids on cellular processes. In medicine, it is utilized in research related to hormone replacement therapy and the development of new steroid-based drugs .
Wirkmechanismus
The mechanism of action of 17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate involves its interaction with specific molecular targets and pathways. As a synthetic steroid, it binds to steroid receptors in cells, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate can be compared with other similar compounds, such as 17-Methylestradiol and 17-α-methyloestradiol-17-beta . These compounds share structural similarities but may differ in their biological activity, receptor affinity, and metabolic stability. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological effects.
Eigenschaften
Molekularformel |
C23H32O4 |
---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BIDIOYAGBBRDHK-GOMYTPFNSA-N |
Isomerische SMILES |
CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C)OC(=O)C)C |
Kanonische SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.